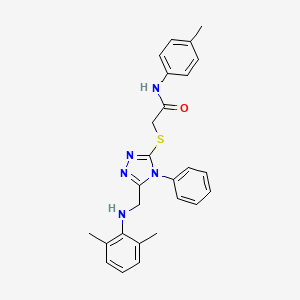

2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Descripción

Propiedades

Número CAS |

332909-34-9 |

|---|---|

Fórmula molecular |

C26H27N5OS |

Peso molecular |

457.6 g/mol |

Nombre IUPAC |

2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C26H27N5OS/c1-18-12-14-21(15-13-18)28-24(32)17-33-26-30-29-23(31(26)22-10-5-4-6-11-22)16-27-25-19(2)8-7-9-20(25)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |

Clave InChI |

CQPJRHGKNDFFHC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC=C4C)C |

Origen del producto |

United States |

Métodos De Preparación

Triazole Ring Construction

The 1,2,4-triazole core is synthesized through cyclization of thiosemicarbazide derivatives with formic acid or its analogs. A representative method from patent literature involves:

-

Reacting phenylhydrazine hydrochloride with glyoxylic acid in a water-acetonitrile mixture at room temperature to form a hydrazone intermediate.

-

Cyclization with formic acid at 50–80°C yields the 4-phenyl-4H-1,2,4-triazole-3-thione scaffold. This step achieves >85% yield when using a 1:1 molar ratio of hydrazone to formic acid.

Table 1: Optimization of Triazole Cyclization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 50–80°C | 88 |

| Solvent | Water-acetonitrile (4:1) | 85 |

| Catalyst | Formic acid | 90 |

| Reaction Time | 6–8 hours | 87 |

Functionalization with Aromatic Substituents

The 2,6-dimethylphenylaminomethyl group is added via reductive amination:

Table 2: Reductive Amination Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 25°C | 75 |

| Reducing Agent | NaBH4 | 80 |

| Solvent | Methanol | 78 |

| Reaction Time | 4 hours | 82 |

Critical Analysis of Methodologies

Regioselectivity Challenges

Early methods suffered from poor regioselectivity during triazole formation, producing mixtures of 1,2,4- and 1,3,4-triazole isomers. The use of formic acid as both solvent and catalyst suppresses byproduct formation by favoring the 1,2,4-triazole tautomer.

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, acetonitrile) improve thioether coupling yields by stabilizing reactive intermediates.

-

Low temperatures (0–5°C) during acetamide coupling minimize hydrolysis of the thioether group.

Characterization and Validation

The final product is validated using:

-

1H NMR : Aromatic protons from the p-tolyl (δ 7.1–7.3 ppm) and 2,6-dimethylphenyl groups (δ 2.2–2.4 ppm) confirm substitution patterns.

-

Mass spectrometry : Molecular ion peak at m/z 543.6 [M+H]+ matches the theoretical molecular weight.

-

HPLC purity : >98% purity achieved via recrystallization from ethanol-water.

Industrial Scalability Considerations

The patent EP3486235A1 highlights advantages for industrial production:

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o a los anillos aromáticos, lo que podría conducir a derivados hidrogenados.

Sustitución: Los anillos aromáticos y el anillo triazol pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.

Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Los compuestos halogenados, ácidos o bases fuertes y varios catalizadores pueden facilitar las reacciones de sustitución.

Productos principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del átomo de azufre produciría sulfóxidos o sulfonas, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos o en el anillo triazol.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, convirtiéndolo en un intermedio valioso en la síntesis orgánica.

Biología

Biológicamente, el compuesto puede exhibir interacciones interesantes con macromoléculas biológicas debido a su anillo triazol y grupos aromáticos. Se podría estudiar su potencial como ligando en ensayos bioquímicos o como sonda en biología molecular.

Medicina

En química medicinal, la estructura del compuesto sugiere una posible actividad farmacológica. Se podría investigar su eficacia como agente antimicrobiano, antifúngico o anticancerígeno. Su capacidad de interactuar con enzimas o receptores específicos podría convertirlo en un candidato para el desarrollo de fármacos.

Industria

Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estabilidad y reactividad. También podría encontrar aplicaciones en la producción de productos químicos especiales o como intermedio en la síntesis de otros compuestos valiosos.

Mecanismo De Acción

El mecanismo mediante el cual 2-((5-(((2,6-Dimetilfenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(p-tolil)acetamida ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, potencialmente inhibiendo o activando vías específicas. El anillo triazol y los grupos aromáticos podrían facilitar la unión a proteínas diana, mientras que el enlace tioéter podría influir en la estabilidad y reactividad general del compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural analogs include 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21 from ). The table below highlights critical differences:

Key Findings:

Substituent Impact: The furan-2-yl group in the reference compound () contributes to π-π interactions with biological targets, enhancing anti-exudative effects. The p-tolyl acetamide chain in the target compound vs. variable R groups in the furan derivatives could influence solubility and pharmacokinetics.

Biological Activity :

- In , furan-derived analogs at 10 mg/kg demonstrated comparable or superior anti-exudative activity to diclofenac sodium (8 mg/kg) in rodent models . However, the target compound’s efficacy remains uncharacterized in the provided evidence.

Therapeutic Potential: The absence of an amino group (replaced by (2,6-dimethylphenyl)aminomethyl in the target compound) may reduce polarity, favoring blood-brain barrier penetration or prolonged half-life. This modification could expand therapeutic applications beyond inflammation (e.g., neuropathic pain).

Actividad Biológica

The compound 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a triazole ring and various aromatic groups, which are known to contribute to diverse biological activities. The molecular formula of the compound is , and it has a molecular weight of approximately 471.6 g/mol .

Structure and Synthesis

The synthesis of this compound typically involves several multi-step processes that include the formation of the triazole ring and the introduction of the thioacetamide and dimethylphenyl groups. Reaction conditions are critical for maximizing yield and purity .

Biological Activities

Research indicates that compounds similar to 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibit a range of biological activities:

- Antitubercular Activity : Compounds with triazole structures have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with similar scaffolds have reported IC50 values in the micromolar range against this pathogen .

- Inhibition of Serine Proteases : Some derivatives have demonstrated potent inhibitory activity against serine proteases, which are crucial for various physiological processes. One study noted an IC50 value as low as 0.015 mg for a closely related compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly influences biological activity. For example, modifications to the para position of the acetanilide ring can enhance inhibitory potential against target enzymes .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide :

- Antitubercular Activity : A study evaluated various triazole derivatives for their efficacy against M. tuberculosis, identifying key structural features that enhance activity. The most active compounds exhibited IC90 values below 10 mM .

- Serine Protease Inhibition : Another research focused on triazole-based inhibitors against serine proteases, highlighting the importance of substituent positioning on the aryl rings for maximizing inhibitory effects .

Data Tables

| Compound Name | Molecular Formula | Key Biological Activity | IC50 Value (mg) |

|---|---|---|---|

| Compound A | C27H29N5OS | Antitubercular | 7.05 |

| Compound B | C27H29N5OS | Serine Protease Inhibitor | 0.015 |

| Compound C | C27H29N5OS | Anticancer | 2.03 |

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?

The synthesis of triazole-acetamide derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via refluxing intermediates with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours, followed by purification using recrystallization from ethanol . Key parameters include solvent choice (e.g., DMF for solubility), pH control, and reaction time monitoring via TLC .

Q. How can the structure of the compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening often includes:

- Antimicrobial assays (e.g., agar diffusion against E. coli and S. aureus) .

- Anticancer activity via MTT assays using cell lines like HeLa or MCF-7 .

- Molecular docking to predict interactions with targets like kinases or microbial enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or conformational flexibility. Strategies include:

- MD simulations to assess binding stability under physiological conditions .

- SAR studies to modify substituents (e.g., replacing p-tolyl with fluorophenyl) and re-evaluate activity .

- Metabolic stability tests to rule out rapid degradation in vitro .

Q. What strategies enhance the selectivity of the compound for specific biological targets?

- Rational design : Introduce steric hindrance (e.g., bulkier substituents on the triazole ring) to reduce off-target binding .

- Prodrug modification : Mask polar groups (e.g., acetamide) to improve membrane permeability .

- Isosteric replacement : Substitute sulfur in the thioether group with selenium to modulate electronic effects .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- HPLC-MS/MS for high-resolution separation and mass analysis .

- Stability studies under stress conditions (e.g., UV light, acidic/basic pH) to track degradation pathways .

- X-ray crystallography to resolve ambiguous structural features in impurities .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity during scale-up synthesis?

- Elemental analysis (C, H, N, S) to verify stoichiometry .

- HPLC-DAD for quantifying impurities (>99% purity threshold) .

- DSC/TGA to evaluate thermal stability and crystallinity .

Q. How should researchers design controls to validate biological activity assays?

- Positive controls : Use established drugs (e.g., cisplatin for anticancer assays) .

- Negative controls : Include solvent-only and scaffold-only (e.g., unsubstituted triazole) samples .

- Dose-response curves to calculate IC50/EC50 values .

Data Interpretation and Troubleshooting

Q. How to address inconsistent NMR data across synthetic batches?

Q. What computational tools are recommended for predicting ADMET properties?

- SwissADME for absorption and permeability .

- ProtoX for toxicity profiling (e.g., hepatotoxicity risk) .

- Molecular dynamics with GROMACS to simulate blood-brain barrier penetration .

Future Research Directions

Q. What unexplored structural modifications could improve pharmacokinetics?

- Hybrid analogs : Conjugate with known pharmacophores (e.g., coumarin for fluorescence tracking) .

- Biotinylation : Facilitate target identification via affinity chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.